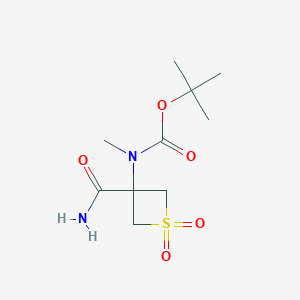
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate is a synthetic organic compound used in various scientific research applications This compound is characterized by its unique thietan ring structure, which is a four-membered ring containing sulfur
Métodos De Preparación
The synthesis of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate involves several steps. The synthetic route typically starts with the preparation of the thietan ring, followed by the introduction of the carbamate group and the tert-butyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Análisis De Reacciones Químicas
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-methyl-carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-ethyl-carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)-N-propyl-carbamate: Similar structure but with a propyl group instead of a methyl group
Propiedades
Fórmula molecular |
C10H18N2O5S |
|---|---|
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
tert-butyl N-(3-carbamoyl-1,1-dioxothietan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18N2O5S/c1-9(2,3)17-8(14)12(4)10(7(11)13)5-18(15,16)6-10/h5-6H2,1-4H3,(H2,11,13) |
Clave InChI |
PHHZRAFHQMVPJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CS(=O)(=O)C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)-6-iodobenzo[d]oxazole](/img/structure/B12857960.png)
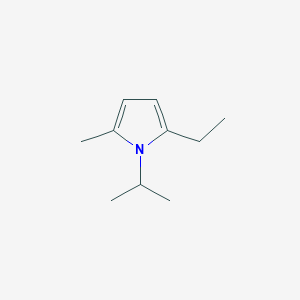


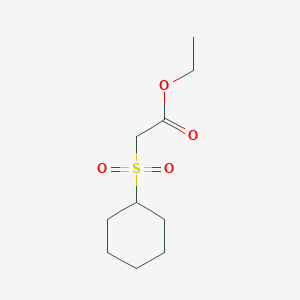
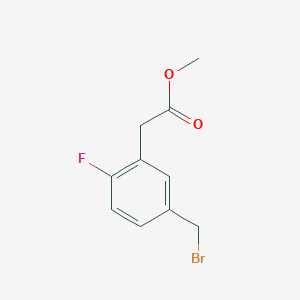

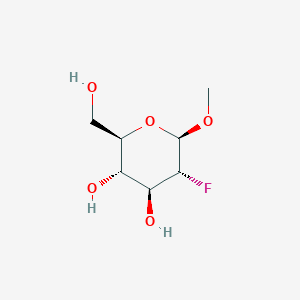
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(cyclopentylcarbamoyl)acetamide](/img/structure/B12857985.png)
![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)
![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)
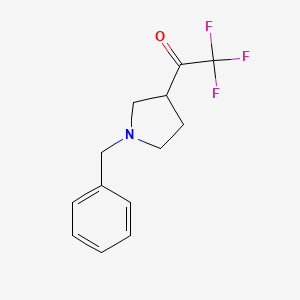

![(2'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858015.png)
